Adjusting acetylleucine dosage in pediatric versus adult research subjects

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Acetylleucine Dosing: A Technical Guide for Pediatric and Adult Research

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on adjusting **acetylleucine** dosage in pediatric versus adult research subjects. The following information, presented in a question-and-answer format, addresses common issues and provides insights for experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary active form of **acetylleucine** used in recent clinical research?

A1: The pharmacologically active substance is N-acetyl-L-leucine, the L-enantiomer of the racemic mixture N-acetyl-DL-leucine.[1] Studies have shown that the therapeutic effects are attributed to the L-enantiomer.[1]

Q2: What are the established adult dosages for **acetylleucine** in clinical research for neurodegenerative diseases?

A2: In clinical trials for rare neurodegenerative diseases such as Niemann-Pick disease type C (NPC), GM2 Gangliosidoses, and Ataxia Telangiectasia, the typical adult dosage for patients aged ≥13 years is 4 g/day .[1][2] This is often administered in divided doses, for example, 2 g in the morning, 1 g in the afternoon, and 1 g in the evening.[1][2] For the treatment of vertigo in



adults, the usual oral dose is 1.5-2g per day, which can be increased to 3-4g per day if needed. [3]

Q3: How is acetylleucine dosage adjusted for pediatric research subjects?

A3: Dosage for pediatric subjects, particularly in studies for rare neurodegenerative diseases, is typically weight-tiered. A common approach for children aged 6-12 years is as follows:

- ≥35 kg: 4 g/day (2 g morning, 1 g afternoon, 1 g evening)
- 25 to <35 kg: 3 g/day (1 g morning, 1 g afternoon, 1 g evening)
- 15 to <25 kg: 2 g/day (1 g morning, 1 g evening)[1][2]

Troubleshooting Experimental Design

Issue 1: Variability in patient response at the same dosage.

- Possible Cause: Pharmacokinetic differences between the D- and L-enantiomers of
 acetylleucine. When administering the racemic N-acetyl-DL-leucine, the D-enantiomer can
 reach much higher plasma concentrations and may inhibit the uptake of the active Lenantiomer.[4][5]
- Recommendation: Utilize the pure N-acetyl-L-leucine form to ensure consistent exposure to
 the active compound and reduce inter-individual variability. Pharmacokinetic studies in mice
 have shown that administering the pure L-enantiomer results in higher plasma
 concentrations of the active compound compared to administering the racemate.[4][5]

Issue 2: Determining the appropriate washout period in a crossover study design.

- Consideration: In clinical trials for neurodegenerative diseases, a 6-week washout period has been utilized.[2][6]
- Recommendation: The selection of a washout period should be based on the half-life of
 acetylleucine and the time required for the clinical effects to return to baseline. The 6-week
 period was shown to be sufficient for the clinical benefits to be lost in one study.[7]



Quantitative Data Summary

Table 1: Recommended N-acetyl-L-leucine Dosage in Neurodegenerative Disease Research

Population	Age Range	Weight Range	Total Daily Dose	Dosing Schedule
Adult & Adolescent	≥13 years	N/A	4 g	2g morning, 1g afternoon, 1g evening
Pediatric	6-12 years	≥35 kg	4 g	2g morning, 1g afternoon, 1g evening
Pediatric	6-12 years	25 to <35 kg	3 g	1g morning, 1g afternoon, 1g evening
Pediatric	6-12 years	15 to <25 kg	2 g	1g morning, 1g evening

Data sourced from clinical trial protocols for NPC, GM2, and A-T.[1][2]

Table 2: Standard Adult Dosage for Vertigo

Formulation	Recommended Daily Dose	Maximum Daily Dose
Oral Tablets	1.5 - 2 g	3 - 4 g
Intravenous Injection	2 ampoules (1 g)	4 ampoules (2 g)

Data based on general medical guidelines for the treatment of vertigo.[3]

Experimental Protocols

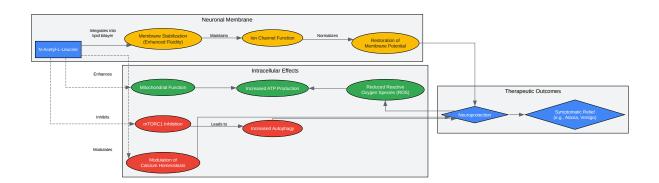
Protocol: Open-Label, Rater-Blinded Study for N-acetyl-L-leucine in Pediatric and Adult Patients



- Patient Population: Male and female patients aged ≥6 years with a genetically confirmed diagnosis of the target neurodegenerative disease.
- Study Design: The study consists of three phases:
 - Baseline Period (6 weeks): Two assessments are conducted to establish baseline neurological function and intra-patient variability.
 - Treatment Period (6 weeks): Patients receive orally administered N-acetyl-L-leucine according to the age and weight-tiered dosage schedule (see Table 1). Medication should be taken at least 30 minutes before or 2 hours after a meal.[1][2]
 - Washout Period (6 weeks): N-acetyl-L-leucine is discontinued, and patients are monitored.
- Primary Efficacy Endpoint: The primary endpoint is the Clinical Impression of Change in Severity (CI-CS). This is assessed by independent, blinded raters who compare video recordings of the patient performing a primary anchor test (e.g., 8-Meter Walk Test or 9-Hole Peg Test) from the baseline, treatment, and washout periods.[7][8]
- Secondary Efficacy Endpoints:
 - Scale for the Assessment and Rating of Ataxia (SARA)
 - Spinocerebellar Ataxia Functional Index (SCAFI)
 - Clinical Global Impression (CGI) scales
 - Quality of Life assessments (e.g., EuroQol-5D-5L)[1]
- Safety Assessments: Monitoring of adverse events, clinical laboratory tests, and vital signs throughout the study.

Visualizations

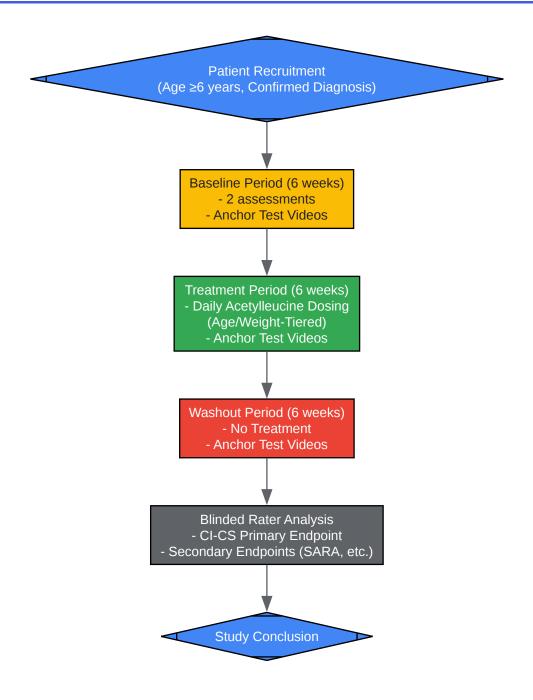




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Caption: Proposed signaling pathways of N-acetyl-L-leucine.





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Caption: Clinical trial workflow for acetylleucine studies.

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